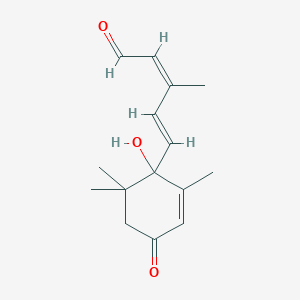

(2Z,4E)-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienal

説明

Abscisic aldehyde is an apo carotenoid sesquiterpenoid and an enal.

作用機序

Target of Action

The primary targets of (+/-)-abscisic aldehyde, also known as (2Z,4E)-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienal, are the Aldehyde Dehydrogenases (ALDHs) . ALDHs are a family of enzymes that catalyze the oxidation of reactive aldehydes to their corresponding carboxylic acids . They play a crucial role in detoxifying aldehydes, which can be toxic when they accumulate in excess .

Mode of Action

The interaction of (+/-)-abscisic aldehyde with its targets involves oxidation . The oxidation of aldehydes occurs through the reversible nucleophilic addition of water to the carbonyl to form a gem-diol functional group . One of the OH groups of the gem-diol is oxidized to create a carbonyl (C=O), thereby forming a carboxylic acid . This process is important in regulating the homeostasis of aldehydes .

Biochemical Pathways

The action of (+/-)-abscisic aldehyde affects several biochemical pathways. Aldehydes are intermediates in several fundamental metabolic pathways and are produced in response to various stresses . They may react with proteins and nucleic acids, thus destroying their functions, which consequently leads to cell death . The activity of aldehyde dehydrogenases is important in regulating the homeostasis of aldehydes .

Pharmacokinetics

The pharmacokinetics of (+/-)-abscisic aldehyde involve its metabolism by Aldehyde Oxidase (AO) . AO is an important drug metabolizing enzyme, and human AO is much more active than rodent AO . Metabolic products from AO-catalyzed oxidation are generally nonreactive and often have much lower solubility .

Result of Action

The molecular and cellular effects of (+/-)-abscisic aldehyde’s action involve damage to DNA , cross-linking of DNA and proteins , and lipid peroxidation . These effects can lead to genotoxicity and cytotoxicity via stalling the DNA replication fork and/or reducing the fidelity of DNA replication and transcription .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (+/-)-abscisic aldehyde. For instance, the survival of Echinococcus spp. eggs, the population dynamics and spatial distribution of the hosts of Echinococcus, and human exposure risk are all directly or indirectly affected by natural environmental factors . .

生化学分析

Biochemical Properties

The role of (+/-)-abscisic aldehyde in biochemical reactions is complex and multifaceted. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity . The nature of these interactions is diverse, ranging from binding interactions to modulation of enzymatic activity .

Cellular Effects

(+/-)-Abscisic aldehyde has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on these processes can alter cell behavior and functionality, contributing to its overall biological role .

Molecular Mechanism

The molecular mechanism of action of (+/-)-abscisic aldehyde involves its interactions at the molecular level. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . These actions allow (+/-)-abscisic aldehyde to exert its effects and influence biochemical and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (+/-)-abscisic aldehyde change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies . These temporal effects provide insights into how the compound behaves over extended periods and under different conditions .

Dosage Effects in Animal Models

The effects of (+/-)-abscisic aldehyde vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses . These dosage-dependent effects help to establish safe and effective dosage ranges for the compound .

Metabolic Pathways

(+/-)-Abscisic aldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . Understanding these metabolic pathways can provide insights into the compound’s role in metabolism and its potential effects on metabolic health .

Transport and Distribution

The transport and distribution of (+/-)-abscisic aldehyde within cells and tissues involve various transporters and binding proteins . These factors influence the compound’s localization and accumulation, affecting its availability and activity within different parts of the cell .

Subcellular Localization

The subcellular localization of (+/-)-abscisic aldehyde can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles . Understanding this localization can provide insights into how the compound functions at the subcellular level .

生物活性

The compound (2Z,4E)-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienal, commonly referred to as trans-abscisic acid (ABA), is a significant plant hormone that plays a crucial role in various physiological processes. This article explores its biological activities, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C15H20O4 |

| Molecular Weight | 264.32 g/mol |

| CAS Number | 6755-41-5 |

| Synonyms | (+)-trans,trans-Abscisic Acid; 5-(1-Hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methyl-(2E,4E)-pentadienoic acid |

Biological Functions

1. Regulation of Plant Growth and Development

ABA is primarily known for its role in regulating plant growth and development. It influences seed germination, root growth, and leaf senescence. High levels of ABA inhibit seed germination and promote dormancy, while lower concentrations can stimulate growth under optimal conditions .

2. Stress Response

ABA is critical in plant responses to abiotic stresses such as drought and salinity. It enhances water retention by promoting stomatal closure to reduce transpiration rates. This mechanism is vital for plant survival during water scarcity .

3. Antioxidant Properties

Recent studies have highlighted the antioxidant properties of ABA. It has been shown to scavenge free radicals and reduce oxidative stress in plants, which can be particularly beneficial during environmental stress conditions .

ABA exerts its effects through specific receptors and signaling pathways:

- Receptor Interaction : ABA binds to its receptors (PYR/PYL/RCAR family), leading to the inhibition of protein phosphatases (PP2Cs) that negatively regulate SNF1-related protein kinases (SnRK2s). This activation cascade enhances the expression of stress-responsive genes .

- Gene Expression Modulation : ABA regulates the expression of various transcription factors such as ABF/AREB that are involved in stress response pathways. This modulation affects downstream genes responsible for stomatal closure and stress tolerance .

Case Studies

Case Study 1: Drought Resistance in Crops

A study conducted on wheat varieties showed that exogenous application of ABA significantly improved drought tolerance by enhancing root depth and reducing leaf water loss through stomatal regulation. The treated plants exhibited higher yields compared to untreated controls under drought conditions .

Case Study 2: ABA in Grapevine Cultivation

Research on grapevines demonstrated that ABA treatment before harvest improved berry quality by enhancing sugar accumulation and reducing acidity. This application resulted in better wine quality and increased market value .

科学的研究の応用

Plant Physiology and Growth Regulation

Abscisic Acid in Plant Development:

ABA plays a crucial role in regulating various developmental processes in plants. It is involved in seed dormancy, promoting the maturation of seeds and inhibiting germination under unfavorable conditions. This hormone helps plants conserve water by inducing stomatal closure during drought stress, thus enhancing their survival rates in arid environments .

Table 1: Key Functions of ABA in Plant Physiology

| Function | Description |

|---|---|

| Seed Dormancy | Inhibits germination; promotes seed maturation |

| Stomatal Closure | Reduces transpiration; conserves water |

| Stress Response | Enhances tolerance to drought and salinity |

| Fruit Ripening | Regulates maturation processes in fruits |

Environmental Stress Responses

Drought and Salinity Tolerance:

Research indicates that ABA accumulation is a key response to environmental stresses such as drought and high salinity. By modulating gene expression related to stress tolerance mechanisms, ABA enhances the ability of plants to withstand adverse conditions. Studies have shown that genetically modified plants with increased ABA sensitivity exhibit improved drought resistance .

Case Study: ABA and Drought Resistance

A study conducted on transgenic tobacco plants demonstrated that those overexpressing ABA biosynthetic genes showed significantly enhanced drought tolerance compared to wild-type plants. These findings suggest that manipulating ABA pathways could be a viable strategy for developing crops resilient to climate change .

Agricultural Biotechnology

Use in Crop Improvement:

ABA is being explored as a tool for crop improvement through genetic engineering. By enhancing the expression of ABA-related genes, researchers aim to produce varieties that can better cope with environmental stresses while maintaining yield. This approach has been applied in rice and maize, where modified plants exhibited improved growth under drought conditions .

Table 2: Applications of ABA in Crop Biotechnology

| Application | Description |

|---|---|

| Genetic Engineering | Development of stress-resistant crop varieties |

| Seed Treatment | Application of ABA to improve seed germination rates |

| Post-Harvest Management | Use of ABA to extend shelf life of fruits and vegetables |

特性

IUPAC Name |

(2Z,4E)-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-11(6-8-16)5-7-15(18)12(2)9-13(17)10-14(15,3)4/h5-9,18H,10H2,1-4H3/b7-5+,11-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKWDZWVHUIUAM-WXLRGLDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1(C=CC(=CC=O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)CC(C1(/C=C/C(=C\C=O)/C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。